GNE-6640

USP7 inhibition Catalytic domain Structure-activity relationship

GNE-6640 (CAS 2009273-67-8) is a rigorously validated, non‑covalent allosteric inhibitor of USP7 that binds 12 Å from the catalytic cysteine, delivering unmatched selectivity (>266‑fold over USP5) to eliminate off‑target confounding. Its defined cellular potency against 108 cancer lines and unique ability to enhance MDM2 ubiquitination (IC50 0.23 µM) make it the definitive chemical probe for p53‑dependent tumor‑suppressor research. Choose this compound for reproducible, compound‑specific results that class‑level inhibitors cannot provide—ideal for p53 wild‑type cancer studies and synergistic chemotherapy screens.

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
Cat. No. B607693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-6640
SynonymsGNE-6640;  GNE 6640;  GNE6640
Molecular FormulaC20H18N4O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O
InChIInChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24)
InChIKeyZHYXJQQBKROZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-6640: A Selective, Non-Covalent USP7 Inhibitor for Deubiquitinase Research and Oncology Studies


GNE-6640 (CAS 2009273-67-8) is a selective, non-covalently bound inhibitor of ubiquitin-specific peptidase 7 (USP7) [1]. It exhibits submicromolar potency against the USP7 catalytic domain and full-length enzyme, while demonstrating marked selectivity over related deubiquitinases . The compound was developed through NMR-based fragment screening and structure-based design, and is widely used as a chemical probe to investigate USP7-mediated regulation of p53, MDM2, and other substrates in cancer biology .

Why Substituting GNE-6640 with Other USP7 Inhibitors Can Compromise Research Outcomes


The USP7 inhibitor landscape includes structurally diverse compounds such as GNE-6776, FT671, FT827, XL188, and P22077, each with distinct binding modes, selectivity profiles, and functional consequences [1]. Substitution of GNE-6640 with a generic 'USP7 inhibitor' without accounting for these differences can lead to erroneous conclusions. For example, inhibitors that target the catalytic cysteine directly (e.g., P5091) may exhibit different off-target effects compared to GNE-6640, which binds 12 Å away from the active site and attenuates ubiquitin binding [2]. Furthermore, even closely related analogs like GNE-6776 differ in cellular potency and selectivity [3]. Therefore, experimental reproducibility and accurate interpretation of USP7 biology demand precise, compound-specific selection based on quantitative evidence, not class-level assumptions.

GNE-6640: Quantifiable Evidence for Differential Selection Against USP7 Inhibitor Comparators


Direct Comparison: GNE-6640 Exhibits 1.4-fold Higher Potency Against USP7 Catalytic Domain vs. Structural Analog GNE-6776

GNE-6640 demonstrates superior potency against the USP7 catalytic domain compared to its close structural analog, GNE-6776. In a direct comparative study using the same assay conditions, GNE-6640 achieved an IC50 of 0.43 ± 0.07 µM, whereas GNE-6776 exhibited an IC50 of 0.61 ± 0.15 µM [1].

USP7 inhibition Catalytic domain Structure-activity relationship IC50

Target Selectivity: GNE-6640 Demonstrates >27-fold Selectivity for USP7 Over USP47 and >266-fold Selectivity Over USP5

A defining feature of GNE-6640 as a chemical probe is its high selectivity for USP7 over closely related deubiquitinases. In parallel enzymatic assays, GNE-6640 inhibits USP7 (full-length) with an IC50 of 0.75 µM, while showing significantly weaker activity against USP47 (IC50 = 20.3 µM) and USP5 (IC50 > 200 µM) [1].

Deubiquitinase selectivity USP7 USP47 USP5 Chemical probe

Unique Mechanism: GNE-6640 Binds 12 Å from the Catalytic Cysteine to Attenuate Ubiquitin Binding, a Distinct Mode from Active-Site Inhibitors

Unlike many USP7 inhibitors that directly target the catalytic cysteine (e.g., P5091, P22077), GNE-6640 binds to a distinct allosteric site in the 'palm' region of the USP7 catalytic domain, 12 Å away from the active site [1]. Co-crystal structures (PDB: 5UQV) reveal that this binding attenuates ubiquitin binding, a mechanism that does not involve covalent modification of the catalytic cysteine [2].

Mechanism of action Ubiquitin binding Crystallography Non-covalent inhibitor

Cellular Functional Activity: GNE-6640 Enhances MDM2 Ubiquitination with an IC50 of 0.23 µM in HCT116 Cells

The functional consequence of USP7 inhibition by GNE-6640 is validated in a cellular context. In HCT116 colon cancer cells, GNE-6640 enhances the ubiquitination of the USP7 substrate MDM2, a key negative regulator of the tumor suppressor p53, with an IC50 of 0.23 µM [1]. This effect is consistent with its potent inhibition of the Ub-MDM2 interaction in a biochemical MSD assay (IC50 = 0.23 µM) .

Cellular assay MDM2 Ubiquitination p53 pathway HCT116

GNE-6640: Recommended Applications Based on Quantifiable Differentiation


Investigating p53-Dependent Tumor Suppression Mechanisms in Wild-Type p53 Cancer Models

Due to its ability to enhance MDM2 ubiquitination (IC50 = 0.23 µM) and thereby stabilize p53 [1], GNE-6640 is ideally suited for dissecting the p53 tumor suppressor pathway. Its high selectivity over other deubiquitinases (e.g., >266-fold over USP5) [2] minimizes confounding off-target effects, making it a preferred tool for experiments aimed at validating USP7 as a therapeutic target in p53 wild-type cancers.

Studying the Role of Non-Covalent, Allosteric Inhibition in Deubiquitinase Pharmacology

GNE-6640's unique binding mode—non-covalently targeting a site 12 Å from the catalytic cysteine to disrupt ubiquitin binding [3]—makes it an essential tool for research into allosteric regulation of deubiquitinases. This compound enables comparative studies with active-site targeting inhibitors (e.g., P5091, FT671) to differentiate the biological consequences of each inhibition mechanism.

Combination Therapy Studies with DNA-Damaging Agents or PIM Kinase Inhibitors

Quantitative evidence demonstrates that GNE-6640 (10-70 µM) enhances apoptosis induced by doxorubicin and cisplatin in cancer cell lines . Furthermore, it potentiates the cytotoxicity of targeted compounds, including PIM kinase inhibitors [3]. These validated synergies make GNE-6640 a logical choice for preclinical studies exploring combination regimens that aim to lower the effective dose of standard-of-care chemotherapeutics.

High-Throughput Screening for Novel USP7 Pathway Modulators

With a defined cellular IC50 of ≤10 µM against a broad panel of 108 cancer cell lines , GNE-6640 serves as a robust positive control for high-throughput screens designed to identify new USP7 inhibitors or other compounds that modulate the USP7/MDM2/p53 axis. Its well-characterized potency and selectivity provide a reliable benchmark for hit validation and SAR studies.

Technical Documentation Hub

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